molecular formula C8H7N3O3 B2760836 4-Methoxy-7-nitro-1H-indazole CAS No. 858227-26-6

4-Methoxy-7-nitro-1H-indazole

Cat. No.: B2760836
CAS No.: 858227-26-6
M. Wt: 193.162
InChI Key: UNCDXNBYEODREB-UHFFFAOYSA-N
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Description

4-Methoxy-7-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-7-nitro-1H-indazole typically involves the nitration of 4-methoxyindazole. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure regioselectivity and high yield. Another method involves the use of tert-butyl nitrite and silver nitrate as nitrating agents in an organic solvent like acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to enhance efficiency and scalability. The use of catalytic systems and optimized reaction conditions can further improve yield and reduce byproducts .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-7-nitro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 4-Methoxy-7-amino-1H-indazole.

    Substitution: Derivatives with different substituents replacing the methoxy group.

    Cyclization: Complex heterocyclic compounds.

Scientific Research Applications

4-Methoxy-7-nitro-1H-indazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-7-nitro-1H-indazole is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound in various research and industrial applications .

Properties

IUPAC Name

4-methoxy-7-nitro-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-7-3-2-6(11(12)13)8-5(7)4-9-10-8/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCDXNBYEODREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=NNC2=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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